molecular formula C10H9ClO3S B1417273 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride CAS No. 1152559-02-8

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

Cat. No. B1417273
M. Wt: 244.69 g/mol
InChI Key: MMZRMUIHNXQIRT-UHFFFAOYSA-N
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Description

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClO3S . It is also known by other names such as 8-oxo-6,7-dihydro-5H-naphthalene-2-sulfonyl chloride and 8-Oxo-5,6,7,8-tetrahydro-2-naphthalene-sulfonoyl chloride .


Molecular Structure Analysis

The molecular weight of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is 244.69 g/mol . The InChI code for this compound is 1S/C10H9ClO3S/c11-15(13,14)8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 . The compound’s canonical SMILES representation is C1CC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)C1 .


Physical And Chemical Properties Analysis

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride has a molecular weight of 244.69 g/mol . It has a topological polar surface area of 59.6 Ų . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 243.9960930 g/mol . The compound is solid in physical form and has a melting point of 58 - 60°C .

Scientific Research Applications

Antimicrobial Agents Synthesis

A study conducted by Mohamed et al. (2021) explored the synthesis of new tetrahydronaphthalene-sulfonamide derivatives, derived from 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. This compound was found to have potent antimicrobial properties against a range of pathogenic strains, including Gram-positive and Gram-negative bacteria, and Candida Albicans. The study highlights an innovative method for preparing these compounds, which were also shown to have a marked safety profile in terms of cytotoxicity towards human normal cells (Mohamed et al., 2021).

Sulfonation of Naphthylamine Derivatives

Courtin (1981) investigated the sulfonation of naphthylamine derivatives, which is relevant to the synthesis of compounds related to 8-oxo-tetrahydronaphthalene-2-sulfonyl chloride. The study details the preparation of various sulfonated derivatives, demonstrating the chemical flexibility and utility of such compounds in synthetic chemistry (Courtin, 1981).

Quantum Chemical Study and Thiabiscyclanones Synthesis

Pankratov et al. (2004) conducted a quantum chemical study on the regioselectivity of the bromination of tetrahydronaphthalene derivatives. The study provided insights into the synthesis of thiabiscyclanones, demonstrating the chemical versatility and potential applications of such compounds in the field of quantum chemistry (Pankratov et al., 2004).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H312, H314, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P260, P262, P270, P280, P305 + P351 + P338, P402 + P404, and P422 . These statements advise avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and storing in a dry place and in a closed container .

properties

IUPAC Name

8-oxo-6,7-dihydro-5H-naphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3S/c11-15(13,14)8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZRMUIHNXQIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HS Mohamed, ME Haiba, NA Mohamed… - Journal of Molecular …, 2021 - Elsevier
In the present work, authors successfully prepared potent antimicrobial agents of new tetrahydronaphthalene-sulfonamide derivatives, derived from new easily synthetic route of 3-…
Number of citations: 3 www.sciencedirect.com

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